molecular formula C21H18N2O3S3 B2984228 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide CAS No. 886960-85-6

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2984228
CAS No.: 886960-85-6
M. Wt: 442.57
InChI Key: GFTJBFIADKXFBV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound featuring a benzothiazole moiety, a dimethylthiophene ring, and a methylsulfonylbenzamide group

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections .

Mode of Action

Benzothiazole derivatives have been shown to exhibit various modes of action depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

It’s known that the anti-inflammatory activity of some nsaids, which include certain benzothiazole derivatives, is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

An admet calculation showed a favorable pharmacokinetic profile for a series of synthesized n’-(1,3-benzothiazol-2-yl)-arylamides .

Result of Action

Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus with mic values in the range of 197–242 μM . One compound possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus with an MIC of 13.0 μM . This compound also eliminated S. aureus strain after 24-h exposure indicating its bactericidal activity .

Action Environment

It’s known that the synthesis of certain benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylthiophene ring through a series of coupling reactions. The final step involves the attachment of the methylsulfonylbenzamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Terbium compounds with bromobenzoic acid and phenanthroline

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-15-9-5-6-10-16(15)28-20)23-19(24)14-8-4-7-11-17(14)29(3,25)26/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTJBFIADKXFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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